3-Bromophenyl cyclobutyl ketone
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Description
3-Bromophenyl cyclobutyl ketone is a chemical compound with the molecular formula C11H11BrO . Its molecular weight is 239.11 .
Molecular Structure Analysis
The InChI code for 3-Bromophenyl cyclobutyl ketone is 1S/C11H11BrO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 .Physical And Chemical Properties Analysis
3-Bromophenyl cyclobutyl ketone has a density of 1.5±0.1 g/cm3, a boiling point of 319.3±25.0 °C at 760 mmHg, and a flash point of 86.2±10.5 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis of Anti-Cancer Drug Intermediates
3-Bromophenyl cyclobutyl ketone is a precursor in the synthesis of key anti-cancer drug intermediates. One notable example is its use in the synthesis of t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate through the Weinreb ketone synthesis method. This intermediate plays a crucial role in the development of anti-cancer drugs, showcasing the compound's significance in medicinal chemistry (Song Hao, 2011).
Fluorescent Property Studies
Another study focused on the synthesis of pseudo-indoxyl derivatives via sequential Cu-catalyzed SNAr and Smalley cyclization using ortho-Bromophenyl sec-alkyl/sec-alkenyl ketones. Some derivatives exhibited interesting fluorescent properties and broad Stokes shifts, indicating potential applications in materials science for developing fluorescent probes and sensors (Y. Goriya & C. Ramana, 2013).
Thermochemical Analysis
Research into the thermochemical properties of ketene dimers and related structures from theoretical calculations also highlighted the relevance of 3-Bromophenyl cyclobutyl ketone derivatives. This study aimed at analyzing the stability of ketene dimers and expanding methodology for estimating thermochemical properties of ketene polymers, which could have implications in understanding the stability and reactivity of various ketene derivatives in chemical syntheses (G. Morales & R. Martínez, 2009).
Photopolymerization and 3D Printing
Ketone derivatives, including those related to 3-Bromophenyl cyclobutyl ketone, have been investigated as photoinitiators for both radical and cationic photopolymerizations under visible LED light. This research is particularly relevant for applications in 3D printing technologies, offering new pathways for developing photopolymerizable materials with enhanced properties and efficiency (Yangyang Xu et al., 2020).
properties
IUPAC Name |
(3-bromophenyl)-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKRCSJDJSYQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642524 |
Source
|
Record name | (3-Bromophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl cyclobutyl ketone | |
CAS RN |
898790-58-4 |
Source
|
Record name | (3-Bromophenyl)cyclobutylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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